molecular formula C19H19N5O2S B13767844 Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- CAS No. 66104-63-0

Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-

Cat. No.: B13767844
CAS No.: 66104-63-0
M. Wt: 381.5 g/mol
InChI Key: HQNYFWNGSCEBNY-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- is a complex organic compound with the molecular formula C19H19N5O2S It is known for its unique structure, which includes a benzothiazole ring and a morpholine group connected via an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- typically involves a multi-step process. One common method includes the diazotization of 4-(4-morpholinyl)aniline followed by coupling with 2-amino-6-benzothiazolyl acetamide. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- involves its interaction with specific molecular targets. The azo linkage and benzothiazole ring allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-
  • Acetamide, N-(4-aminophenyl)-
  • Benzothiazole derivatives

Uniqueness

Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine and benzothiazole moieties linked by an azo group makes it particularly versatile in various applications .

Properties

CAS No.

66104-63-0

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-[(4-morpholin-4-ylphenyl)diazenyl]-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C19H19N5O2S/c1-13(25)20-15-4-7-17-18(12-15)27-19(21-17)23-22-14-2-5-16(6-3-14)24-8-10-26-11-9-24/h2-7,12H,8-11H2,1H3,(H,20,25)

InChI Key

HQNYFWNGSCEBNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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